Cas no 1006994-67-7 ((1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide)
(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide Chemical and Physical Properties
Names and Identifiers
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- (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-hydroxyethanimidamide
- (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
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- Inchi: 1S/C7H11N5O3/c1-4-7(12(14)15)5(2)11(9-4)3-6(8)10-13/h13H,3H2,1-2H3,(H2,8,10)
- InChI Key: QKRUZYYYDZTVJM-UHFFFAOYSA-N
- SMILES: N1(CC(NO)=N)C(C)=C([N+]([O-])=O)C(C)=N1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
Experimental Properties
- Density: 1.6±0.1 g/cm3
- Boiling Point: 431.8±55.0 °C at 760 mmHg
- Flash Point: 214.9±31.5 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB552156-100 mg |
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; . |
1006994-67-7 | 100MG |
€220.50 | 2022-03-01 | ||
| abcr | AB552156-250 mg |
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; . |
1006994-67-7 | 250MG |
€257.30 | 2022-03-01 | ||
| abcr | AB552156-1 g |
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; . |
1006994-67-7 | 1g |
€442.40 | 2022-03-01 | ||
| abcr | AB552156-5 g |
(1Z)-2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide; . |
1006994-67-7 | 5g |
€1,082.80 | 2022-03-01 |
(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide
Introduction to (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide and Its Applications in Modern Chemical Biology
Chemical biology has witnessed significant advancements in the development of novel compounds that exhibit promising biological activities. Among these, the compound with the CAS number 1006994-67-7 and the systematic name (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide stands out as a compound of considerable interest. This compound belongs to a class of heterocyclic derivatives that have garnered attention due to their unique structural features and potential therapeutic applications.
The molecular structure of this compound features a pyrazole core, which is a well-known scaffold in medicinal chemistry. Pyrazoles are known for their versatility and have been extensively studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a nitro group at the 4-position of the pyrazole ring enhances its reactivity and potential for further functionalization, making it a valuable building block for drug discovery.
In recent years, there has been a growing interest in the development of small molecule inhibitors that target specific enzymes involved in cellular signaling pathways. The N'-hydroxyethanimidamide moiety in this compound suggests potential interactions with biological targets, particularly those involving hydroxyl groups. This moiety is known to participate in hydrogen bonding interactions, which can be crucial for the binding affinity and specificity of drug candidates.
One of the most compelling aspects of this compound is its potential application in the field of oncology. Recent studies have highlighted the importance of inhibiting specific kinases and other enzymes that are overexpressed in cancer cells. The pyrazole derivative described here has shown promise in preclinical studies as an inhibitor of certain kinases, which could lead to the development of novel anticancer agents. The nitro group further enhances its potential by increasing its lipophilicity, which can improve its ability to cross cell membranes.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex pyrazole core. Additionally, the introduction of the nitro group and the hydroxyethanimidamide moiety requires precise control over reaction conditions to avoid unwanted side products.
From a computational chemistry perspective, molecular modeling studies have been crucial in understanding the binding interactions of this compound with its potential targets. These studies have provided insights into the binding mode, affinity, and selectivity of the compound. By leveraging computational tools such as molecular dynamics simulations and docking studies, researchers have been able to predict how this compound might interact with biological targets at an atomic level.
The pharmacokinetic properties of this compound are also an area of active investigation. Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is essential for developing effective therapeutic agents. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, which could make it suitable for oral administration. However, further studies are needed to fully characterize its ADME properties and to identify any potential liabilities.
In conclusion, (1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-hydroxyethanimidamide represents a promising lead compound in chemical biology with significant potential for therapeutic applications. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development. As research in chemical biology continues to advance, compounds like this one will play a crucial role in discovering new treatments for various diseases.
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